[(3-Isopropylisoxazol-5-yl)methyl]methylamine [(3-Isopropylisoxazol-5-yl)methyl]methylamine
Brand Name: Vulcanchem
CAS No.: 942519-65-5
VCID: VC2299187
InChI: InChI=1S/C8H14N2O/c1-6(2)8-4-7(5-9-3)11-10-8/h4,6,9H,5H2,1-3H3
SMILES: CC(C)C1=NOC(=C1)CNC
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

[(3-Isopropylisoxazol-5-yl)methyl]methylamine

CAS No.: 942519-65-5

Cat. No.: VC2299187

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

[(3-Isopropylisoxazol-5-yl)methyl]methylamine - 942519-65-5

Specification

CAS No. 942519-65-5
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name N-methyl-1-(3-propan-2-yl-1,2-oxazol-5-yl)methanamine
Standard InChI InChI=1S/C8H14N2O/c1-6(2)8-4-7(5-9-3)11-10-8/h4,6,9H,5H2,1-3H3
Standard InChI Key BYGUSSATSGHWCD-UHFFFAOYSA-N
SMILES CC(C)C1=NOC(=C1)CNC
Canonical SMILES CC(C)C1=NOC(=C1)CNC

Introduction

Basic Information and Chemical Structure

[(3-Isopropylisoxazol-5-yl)methyl]methylamine, identified by CAS number 942519-65-5, is an organic compound containing an isoxazole ring system. The isoxazole core is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms in a 1,2-arrangement within the ring. This compound features an isopropyl group attached at the 3-position of the isoxazole ring, which contributes to its lipophilicity and potentially influences its biological interactions.

The compound's IUPAC name is N-methyl-1-(3-propan-2-yl-1,2-oxazol-5-yl)methanamine, which systematically describes its structure . The methylamine functionality is connected to the isoxazole ring via a methylene bridge, creating a flexible side chain that may be important for its chemical reactivity and potential biological activity. This structural arrangement gives the molecule distinct chemical properties and reactivity patterns.

Chemical Identifiers

The comprehensive identification of [(3-Isopropylisoxazol-5-yl)methyl]methylamine includes various chemical identifiers that uniquely characterize this compound in chemical databases and literature. These identifiers are essential for accurate referencing and searching in chemical databases.

Identifier TypeValue
CAS Number942519-65-5
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
IUPAC NameN-methyl-1-(3-propan-2-yl-1,2-oxazol-5-yl)methanamine
Standard InChIInChI=1S/C8H14N2O/c1-6(2)8-4-7(5-9-3)11-10-8/h4,6,9H,5H2,1-3H3
Standard InChIKeyBYGUSSATSGHWCD-UHFFFAOYSA-N
Canonical SMILESCC(C)C1=NOC(=C1)CNC
MDL NumberMFCD11215352

Physical and Chemical Properties

The physical and chemical properties of [(3-Isopropylisoxazol-5-yl)methyl]methylamine determine its behavior in various environments and its potential applications in chemical research and development. Understanding these properties is essential for researchers working with this compound.

Physical Properties

[(3-Isopropylisoxazol-5-yl)methyl]methylamine exhibits specific physical characteristics that influence its handling, storage, and application in laboratory settings. The compound has a calculated boiling point of 223.6±25.0 °C at 760 mmHg, indicating its relatively high thermal stability . This high boiling point suggests that the compound remains in liquid phase at standard laboratory conditions.

The density of the compound is approximately 1.0±0.1 g/cm³, which is comparable to water . This moderate density influences its behavior in solution and potential separation techniques. The purity of commercially available [(3-Isopropylisoxazol-5-yl)methyl]methylamine is typically around 95%, which is suitable for most research applications .

Chemical Reactivity

The chemical reactivity of [(3-Isopropylisoxazol-5-yl)methyl]methylamine is influenced by its functional groups and molecular structure. The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, contributes to the compound's stability and reactivity patterns. This heterocyclic structure can participate in various chemical reactions, including electrophilic and nucleophilic substitutions.

The methylamine moiety (-CH₂NHCH₃) provides a reactive amine group that can participate in numerous chemical transformations, including nucleophilic substitution reactions, acylation, and coordination with metal ions. The secondary amine nature of this group (N-methylated) modifies its reactivity compared to primary amines, potentially reducing its nucleophilicity while maintaining its ability to act as a hydrogen bond donor.

The isopropyl substituent at the 3-position of the isoxazole ring contributes to the lipophilicity of the molecule, which may influence its solubility in various solvents and its potential interactions with biological systems. This hydrophobic group may also affect the molecule's ability to penetrate biological membranes, a property relevant to its potential applications in medicinal chemistry.

Comparison with Similar Compounds

[(3-Isopropylisoxazol-5-yl)methyl]methylamine shares structural similarities with other isoxazole derivatives, but its specific combination of functional groups distinguishes it from related compounds. Comparing this compound with structurally similar molecules provides insights into structure-activity relationships and potential applications.

Structural Analogs

Several related isoxazole derivatives have been documented in chemical databases and literature. These include compounds with different substituents at the 3- and 5-positions of the isoxazole ring, as well as variations in the amine functionality . Some notable examples include:

  • 5-Amino-3-(4-bromophenyl)isoxazole: Contains an amino group directly attached to the isoxazole ring instead of a methylaminomethyl group

  • 5-Methylisoxazole-3-carbohydrazide: Features a carbohydrazide functionality rather than an amine

  • 3-Methyl-5-isoxazolecarbonitrile: Contains a nitrile group and a methyl substituent instead of isopropyl

CompoundStructural DifferencesPotential Functional Implications
[(3-Isopropylisoxazol-5-yl)methyl]methylamineIsopropyl at 3-position, methylaminomethyl at 5-positionBalanced lipophilicity and hydrogen bonding capacity
5-Amino-3-(4-bromophenyl)isoxazoleBromophenyl at 3-position, amino at 5-positionIncreased aromatic character, potential for halogen bonding
5-Methylisoxazole-3-carbohydrazideCarbohydrazide at 3-position, methyl at 5-positionEnhanced hydrogen bonding capacity, reduced lipophilicity
3-Methyl-5-isoxazolecarbonitrileMethyl at 3-position, nitrile at 5-positionPotential for conversion to various functional groups

These structural differences can significantly affect the physicochemical properties, reactivity, and potential biological activities of these compounds .

Structure-Activity Relationships

The specific arrangement of functional groups in [(3-Isopropylisoxazol-5-yl)methyl]methylamine may confer unique properties compared to related compounds. The isopropyl group at the 3-position increases lipophilicity, which could enhance membrane permeability in biological systems. The methylamine group connected via a methylene bridge provides conformational flexibility and hydrogen bonding capabilities, which might be important for interactions with biological targets.

Understanding these structure-activity relationships is valuable for rational design of new compounds with improved properties or specific activities. While detailed biological data for [(3-Isopropylisoxazol-5-yl)methyl]methylamine is limited, comparisons with similar compounds can guide further research and development efforts.

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